Ethyl 4-amino-2,2-dimethyltetrahydro-2h-pyran-4-carboxylate
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Overview
Description
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C10H19NO3 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate typically involves the reaction of ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate with suitable reagents to introduce the 2,2-dimethyl substituents. One common method involves the use of ethyl 5-acetoxypent-2,3-dienoate and 1,3-dicarbonyl compounds under phosphine-catalyzed [3+3] annulation conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tetrahydropyran ring provides structural stability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate
- Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
- 2,2-Dimethyltetrahydro-4H-pyran-4-one
Uniqueness
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate is unique due to the presence of both the amino group and the 2,2-dimethyl substituents on the tetrahydropyran ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 4-amino-2,2-dimethyloxane-4-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-4-13-8(12)10(11)5-6-14-9(2,3)7-10/h4-7,11H2,1-3H3 |
InChI Key |
HNKHOLRFLNYHCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCOC(C1)(C)C)N |
Origin of Product |
United States |
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